molecular formula C6H12ClNO3 B2403233 3-(Methoxymethyl)azetidine-3-carboxylic acid;hydrochloride CAS No. 2241130-92-5

3-(Methoxymethyl)azetidine-3-carboxylic acid;hydrochloride

Cat. No.: B2403233
CAS No.: 2241130-92-5
M. Wt: 181.62
InChI Key: XYZOIESVJLJSNI-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)azetidine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)azetidine-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the base-promoted cyclization of dibromo amino esters to yield azetidine derivatives . The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) and specific temperature controls to ensure the formation of the desired azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)azetidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Methoxymethyl)azetidine-3-carboxylic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)azetidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to bind to enzymes and receptors, potentially inhibiting their activity . The compound’s methoxymethyl group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)azetidine-3-carboxylic acid;hydrochloride is unique due to its methoxymethyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other azetidine derivatives and contributes to its versatility in various chemical reactions and research applications.

Properties

IUPAC Name

3-(methoxymethyl)azetidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-4-6(5(8)9)2-7-3-6;/h7H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZOIESVJLJSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CNC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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